4-Acetyl-2-(4-acetylphenoxy) pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-2-(4-acetylphenoxy) pyridine is a useful research compound. Its molecular formula is C15H13NO3 and its molecular weight is 255.273. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal and Chemosensing Applications
Pyridine derivatives, including 4-Acetyl-2-(4-acetylphenoxy) pyridine, exhibit a wide range of biological activities and applications in medicinal chemistry. They have been identified for their antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer activities. These compounds' versatility also extends to chemosensing, where they show high affinity for various ions and neutral species, making them effective in detecting various species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).
Catalysis and Organic Synthesis
The synthesis and applications of pyridine derivatives, potentially including compounds like this compound, in catalysis and organic synthesis are significant. These compounds serve as key precursors or intermediates in the development of medicinal and pharmaceutical products, highlighting their broad synthetic applications and bioavailability. The review of hybrid catalysts for the synthesis of pyranopyrimidine scaffolds underlines the importance of pyridine derivatives in facilitating the development of lead molecules through various catalytic applications (Parmar et al., 2023).
Anticancer Potency
Research into pyridine derivatives has also focused on their potential as anticancer agents. Pyridine-based Cu(II) complexes, for instance, have shown excellent anticancer potency against various cancer cell lines, suggesting that the structural framework provided by pyridine derivatives, including potentially this compound, could be beneficial in developing potent anticancer agents (Alshamrani, 2023).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the research of pyridine derivatives include the development of new synthetic routes and the exploration of their biological activities. For instance, there is a need for a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold . Additionally, the development of pyridine-based novel antibiotic/drug design is a promising area of research .
Properties
IUPAC Name |
1-[4-(4-acetylpyridin-2-yl)oxyphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-10(17)12-3-5-14(6-4-12)19-15-9-13(11(2)18)7-8-16-15/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWONRWAXOIKSKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=NC=CC(=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.